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Cat. No.: B1679818

Audience: Researchers, scientists, and drug development professionals.
Introduction

Pseudobactin A is a high-affinity, fluorescent siderophore produced by plant growth-promoting
rhizobacteria (PGPR) like Pseudomonas species to chelate iron (Fe3*) from the environment.
[1] Siderophore-mediated iron acquisition is a key mechanism in microbial competition and
plays a significant role in promoting plant growth by supplying iron to the plant and suppressing
phytopathogens by limiting their access to this essential nutrient.[2][3] Accurate quantification
of Pseudobactin A in complex environmental matrices such as soil and the rhizosphere is
critical for understanding its ecological role, optimizing its use in agriculture, and exploring its
potential in drug development. This document provides detailed protocols for the extraction and
quantification of Pseudobactin A from soil and rhizosphere samples using spectrophotometric
and advanced chromatographic techniques.

Experimental Protocols
Protocol 1: Sample Collection and Extraction

This protocol details the separation of bulk soil, rhizosphere soil, and root samples, followed by
the extraction of siderophores.

1.1.1 Materials
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Shovel or soil corer

Sterile 50 mL conical tubes

Sterile forceps and spatulas

Chilled, sterile phosphate-buffered saline (PBS) or 10 mM CaClz with 2.5 mM sodium
ascorbate (pH 7.0)[4]

Liguid nitrogen

Sonicator

Centrifuge

Lyophilizer (optional)

Methanol (5%, 25%, 80% solutions)[4]

1.1.2 Procedure: Sample Collection and Fractionation

Bulk Soil Collection: Excavate the plant of interest. Collect soil from the area surrounding the
root system that is not directly adhering to the roots. Place in a sterile 50 mL tube.

Rhizosphere and Root Collection: Gently shake the plant to remove loosely attached soil.
The soil still adhering to the roots is the rhizosphere.[5]

Rhizosphere Separation: Place the roots in a 50 mL tube containing 30 mL of chilled, sterile
PBS or extraction buffer.[5] Sonicate the sample for 10 minutes with pulses (e.g., 160 W for
30s on, 30s off) to dislodge rhizosphere soil from the roots.[5]

Remove the roots with sterile forceps and place them in a new tube for separate analysis
(root endosphere). The remaining suspension contains the rhizosphere fraction.[5]

Centrifuge the rhizosphere suspension at 4,000 x g for 10 minutes at 4°C.[5] Decant the
supernatant. The resulting pellet is the rhizosphere soil.
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Flash freeze the soll, rhizosphere, and root samples in liquid nitrogen and store them at
-80°C until extraction.[5]

1.1.3 Procedure: Siderophore Extraction[4]

Lyophilize (freeze-dry) soil or rhizosphere samples for optimal extraction efficiency.

To 1 gram of the lyophilized sample, add 3 mL of the primary extraction solution (10 mM
CaClz and 2.5 mM sodium ascorbate, pH 7.0).[4]

Agitate the mixture overnight on a 3D orbital shaker.
Sonicate the sample for 15 minutes.
Centrifuge to pellet the soil and collect the supernatant.

Sequentially re-extract the pellet with 3 mL of 5%, 25%, and 80% methanol, sonicating for 15
minutes and centrifuging after each step.[4]

Pool all the collected supernatants.
Evaporate the pooled extract to dryness using a SpeedVac or similar apparatus.

Reconstitute the dried extract in 0.5 mL of 50% methanol and filter through a 0.2 um syringe
filter. The sample is now ready for analysis.[4]

Protocol 2: Quantification by Chrome Azurol S (CAS)
Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It

works on the principle of competition for iron between the siderophore and the CAS dye

complex.[6][7] When a siderophore is present, it removes iron from the CAS-iron complex,

causing a color change from blue to orange/yellow, which can be measured

spectrophotometrically at 630 nm.[7]

1.2.1 Materials

CAS assay reagent (prepared according to Schwyn and Neilands, 1987)[2][7]
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» Microplate reader or spectrophotometer

¢ 96-well microplates|[7]

o Reconstituted sample extract from Protocol 1.1

1.2.2 Procedure

Pipette 100 pL of the reconstituted sample extract into a well of a 96-well microplate.
e Add 100 pL of the CAS reagent to the well.

o Prepare a reference well containing 100 uL of the extraction solvent (e.g., 50% methanol)
and 100 pL of CAS reagent.

 Incubate the plate in the dark at room temperature for 20-60 minutes.[6][7]
o Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[7]

o Calculate the siderophore units as a percentage of the reduction in absorbance using the
formula:

o Percent Siderophore Units (psu) = [(Ar - As) / Ar] x 100[7]

o Quantify the concentration of Pseudobactin A by creating a standard curve using a purified
Pseudobactin A standard of known concentrations.

Protocol 3: Quantification by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity for
quantifying siderophores like Pseudobactin A in complex environmental extracts.[4][8]

1.3.1 Materials & Instrumentation

o High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system.[9]

e Mass Spectrometer (e.g., Time-of-Flight (TOF) or Triple Quadrupole).[10]
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o Reversed-phase C18 column (e.g., 250 x 4.6mm, 5um).[11]
e Mobile Phase A: Water with 0.1% formic acid.[4]

» Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

» Purified Pseudobactin A standard.

e Reconstituted sample extract from Protocol 1.1.

1.3.2 Procedure

o Sample Preparation: Acidify the reconstituted sample extract with formic acid before
injection.[4]

o Chromatographic Separation:
o Set the column oven temperature to 40°C.[11]
o Set the flow rate to 1.0 mL/min.[11]

o Use a gradient elution program. For example: Start with 5% B, hold for 2 minutes; ramp to
95% B over 15 minutes; hold for 5 minutes; return to 5% B and re-equilibrate for 5
minutes.

o Injection volume: 10 pL.[11]

e Mass Spectrometry Detection:
o Operate the mass spectrometer in positive electrospray ionization (+ESI) mode.[10]
o Perform a full scan to determine the parent ion (m/z) for Pseudobactin A.

o Develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
method using the specific parent ion and its characteristic product ions for highly selective
guantification.[12]

e Quantification:
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o Prepare a standard curve by injecting known concentrations of the purified Pseudobactin
A standard.

o Integrate the peak area for Pseudobactin A in the soil/rhizosphere samples.

o Calculate the concentration in the sample by comparing its peak area to the standard
curve.

Data Presentation

Quantitative results for Pseudobactin A can be summarized for clear comparison. The data
below includes a value reported in the literature and illustrative examples for other methods.

Quantification Pseudobactin A
Sample Type . Source | Reference
Method Concentration

3.5x 1071 mol/g (wet  Buyer et al., 1993[13]

Barley Rhizosphere Immunoassay (ELISA) ]
weight) [14][15]
] 150 + 25 pmol/g (dry )
Bulk Soil LC-MS/MS ] lllustrative Data
weight)
) ) 420 + 50 pmol/g (dry )
Rhizosphere Soill LC-MS/MS ] lllustrative Data
weight)
] 95 + 15 pmol/g (dry )
Bulk Soil CAS Assay ] lllustrative Data
weight)
) ) 280 + 35 pmol/g (dry )
Rhizosphere Soil CAS Assay ] lllustrative Data
weight)
Visualizations

Signaling Pathway: Iron-Dependent Regulation of
Pseudobactin A Biosynthesis

The production of Pseudobactin A is tightly regulated by iron availability. In low-iron
conditions, the Fur (Ferric uptake regulator) protein is inactive, allowing for the transcription of a
sigma factor (psbS), which in turn promotes the expression of biosynthetic genes like psbA (L-
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ornithine N5-oxygenase), a key enzyme in the pathway.[1][16] When iron is abundant, it binds
to Fur, which then acts as a repressor, blocking the transcription of psbS and halting

siderophore production.[16]
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Caption: Iron-dependent regulation of Pseudobactin A biosynthesis.

Experimental Workflow for Pseudobactin A
Quantification

This diagram outlines the sequential steps involved in the quantification of Pseudobactin A

from environmental samples, from initial collection to final data analysis.
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Caption: Experimental workflow for Pseudobactin A quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

« 1. Pseudobactin Biogenesis in the Plant Growth-Promoting Rhizobacterium Pseudomonas
Strain B10: Identification and Functional Analysis of the I-Ornithine N5-Oxygenase (psbA)
Gene - PMC [pmc.ncbi.nlm.nih.gov]

¢ 2. mail.notulaebiologicae.ro [mail.notulaebiologicae.ro]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1679818?utm_src=pdf-body-img
https://www.benchchem.com/product/b1679818?utm_src=pdf-body
https://www.benchchem.com/product/b1679818?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC94761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC94761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC94761/
https://mail.notulaebiologicae.ro/index.php/nsb/article/view/11555
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

3. Pseudobactin biogenesis in the plant growth-promoting rhizobacterium Pseudomonas
strain B10: identification and functional analysis of the L-ornithine N(5)-oxygenase (psbA)
gene - PubMed [pubmed.ncbi.nim.nih.gov]

4. Frontiers | Extraction and Detection of Structurally Diverse Siderophores in Soil
[frontiersin.org]

5. Exploring the Root Microbiome: Extracting Bacterial Community Data from the Soill,
Rhizosphere, and Root Endosphere - PMC [pmc.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

7. Modified microplate method for rapid and efficient estimation of siderophore produced by
bacteria - PMC [pmc.ncbi.nim.nih.gov]

8. Extraction and Detection of Structurally Diverse Siderophores in Soil - PMC
[pmc.ncbi.nlm.nih.gov]

9. cipac.org [cipac.org]

10. Liquid chromatography time of flight mass spectrometry based environmental
metabolomics for the analysis of Pseudomonas putida Bacteria in potable water - PubMed
[pubmed.ncbi.nim.nih.gov]

11. abap.co.in [abap.co.in]
12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

13. A Method for Detection of Pseudobactin, the Siderophore Produced by a Plant-Growth-
Promoting Pseudomonas Strain, in the Barley Rhizosphere - PMC [pmc.ncbi.nim.nih.gov]

14. A method for detection of pseudobactin, the siderophore produced by a plant-growth-
promoting pseudomonas strain, in the barley rhizosphere - PubMed
[pubmed.ncbi.nim.nih.gov]

15. researchgate.net [researchgate.net]

16. Transcriptional regulation of pseudobactin synthesis in the plant growth-promoting
Pseudomonas B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Quantification of Pseudobactin A in
Soil and Rhizosphere Samples]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679818#quantifying-pseudobactin-a-in-soil-and-
rhizosphere-samples]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11029447/
https://pubmed.ncbi.nlm.nih.gov/11029447/
https://pubmed.ncbi.nlm.nih.gov/11029447/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2020.581508/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2020.581508/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6101100/
https://pubs.acs.org/doi/10.1021/acsomega.4c03042
https://pmc.ncbi.nlm.nih.gov/articles/PMC5658296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5658296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7527475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7527475/
https://www.cipac.org/images/pdf/MAM_Method_Rev_21_June_2020.pdf
https://pubmed.ncbi.nlm.nih.gov/24674937/
https://pubmed.ncbi.nlm.nih.gov/24674937/
https://pubmed.ncbi.nlm.nih.gov/24674937/
https://www.abap.co.in/index.php/home/article/download/1297/341/1872
https://19january2017snapshot.epa.gov/sites/production/files/2015-11/documents/c-15-schreiber-krone-p1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC202173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC202173/
https://pubmed.ncbi.nlm.nih.gov/16348884/
https://pubmed.ncbi.nlm.nih.gov/16348884/
https://pubmed.ncbi.nlm.nih.gov/16348884/
https://www.researchgate.net/publication/7420896_A_Method_for_Detection_of_Pseudobactin_the_Siderophore_Produced_by_a_Plant-Growth-Promoting_Pseudomonas_Strain_in_the_Barley_Rhizosphere
https://pubmed.ncbi.nlm.nih.gov/11959440/
https://pubmed.ncbi.nlm.nih.gov/11959440/
https://www.benchchem.com/product/b1679818#quantifying-pseudobactin-a-in-soil-and-rhizosphere-samples
https://www.benchchem.com/product/b1679818#quantifying-pseudobactin-a-in-soil-and-rhizosphere-samples
https://www.benchchem.com/product/b1679818#quantifying-pseudobactin-a-in-soil-and-rhizosphere-samples
https://www.benchchem.com/product/b1679818#quantifying-pseudobactin-a-in-soil-and-rhizosphere-samples
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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